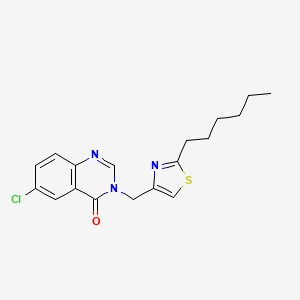

Myricetin-3-O-rutinoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Myricetin-3-O-rutinoside involves the rhamnosylation of myricetin. This process can be achieved using engineered Escherichia coli containing thymidine diphosphate-α-l-rhamnose sugar gene cassette and Arabidopsis-derived glycosyltransferase . Myricetin is exogenously supplemented to induced cultures of engineered E. coli, and the formation of this compound is confirmed through chromatographic and NMR analyses . The yield of the product can be improved using various mutants and molecular carriers like methylated cyclodextrin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources due to the low production and time-consuming chemical extraction processes . The availability of the target flavonoid glycoside is limited, which adds considerable expense to its production .

Analyse Des Réactions Chimiques

Types of Reactions: Myricetin-3-O-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethyl acetate, water, methanol, and toluene . These solvents are used in different proportions to achieve the desired reaction conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the rhamnosylation of myricetin results in the formation of this compound .

Applications De Recherche Scientifique

Myricetin-3-O-rutinoside has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and its ability to inhibit lipid peroxidation . In biology, it is used to investigate its effects on cellular pathways and its potential as a therapeutic agent . In medicine, this compound is explored for its anticancer, anti-inflammatory, and cardioprotective properties . In the industry, it is used in the production of dietary supplements and functional foods due to its health benefits .

Mécanisme D'action

The mechanism of action of Myricetin-3-O-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting reactive oxygen species (ROS) generation and activating antioxidant enzymes . This compound also modulates signaling pathways involved in inflammation, cell proliferation, apoptosis, and angiogenesis . By targeting these pathways, this compound can alleviate physiological anomalies such as cancers, cardiac diseases, and inflammatory disorders .

Comparaison Avec Des Composés Similaires

Myricetin-3-O-rutinoside shares structural similarities with other flavonoids such as apigenin, luteolin, kaempferol, quercetin, and myricitrin . These compounds also exhibit antioxidant and anti-inflammatory properties, but this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability . The presence of the rhamnosyl-glucoside moiety in this compound distinguishes it from other flavonoids and contributes to its unique biological activities .

Conclusion

This compound is a flavonoid compound with significant biological activities and diverse scientific research applications Its unique glycosylation pattern enhances its solubility and bioavailability, making it a valuable compound for further research and industrial applications

Propriétés

Formule moléculaire |

C27H30O17 |

|---|---|

Poids moléculaire |

626.5 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |

Clé InChI |

QCIILLDRJZPUDI-PHTGNFSXSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)

![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)